4-(4-nitrophenyl)-2-Piperazinone

Description

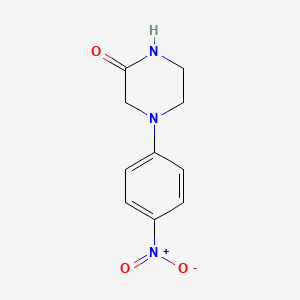

4-(4-Nitrophenyl)-2-piperazinone (CAS: 223785-99-7) is a heterocyclic compound with the molecular formula C₁₀H₁₁N₃O₃ and a molecular weight of 221.21 g/mol . Its structure comprises a piperazinone core substituted with a 4-nitrophenyl group at the 4-position. The nitro group (-NO₂) is a strong electron-withdrawing moiety, influencing the compound’s electronic properties, solubility, and biological interactions. This compound is commercially available (e.g., Acmec, Ivychem) and has been investigated for herbicidal activity .

Properties

IUPAC Name |

4-(4-nitrophenyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c14-10-7-12(6-5-11-10)8-1-3-9(4-2-8)13(15)16/h1-4H,5-7H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZGRBZMXHGFCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-nitrophenyl)-2-Piperazinone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection with PhSH followed by selective intramolecular cyclization yields the desired piperazin-2-one .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 4-(4-nitrophenyl)-2-Piperazinone undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions.

Reduction: Reduction of the nitro group to an amine is a common transformation.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the piperazine ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Conversion to 4-(4-aminophenyl)piperazin-2-one.

Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

4-(4-nitrophenyl)-2-Piperazinone has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-nitrophenyl)-2-Piperazinone involves its interaction with molecular targets such as enzymes and receptors. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, leading to cell death. The nitrophenyl group plays a crucial role in binding to the active site of the target enzyme, disrupting its normal function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituents on the piperazinone or related heterocyclic cores. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

Herbicidal Activity

- This compound exhibits moderate herbicidal activity against rape (Brassica napus) but weak activity against barnyard grass (Echinochloa crus-galli) .

- Analog Substituent Impact: Electron-withdrawing groups (e.g., nitro, trifluoromethyl): Enhance activity against dicotyledonous plants (e.g., rape) due to increased electrophilicity and interaction with plant enzymes . Electron-donating groups (e.g., methoxy): Reduce herbicidal potency, as seen in 4-methoxyphenyl derivatives .

Physicochemical Properties

- Solubility: The nitro group in this compound likely reduces water solubility compared to methoxy or hydroxyl analogs.

- Molecular Weight : Higher molecular weight analogs (e.g., 320.34 g/mol for the acrylate derivative) may exhibit reduced bioavailability .

Biological Activity

4-(4-Nitrophenyl)-2-piperazinone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound and its derivatives, highlighting significant findings from recent studies.

Synthesis of this compound Derivatives

The synthesis of this compound typically involves multi-step reactions starting from piperazine derivatives and nitrophenyl compounds. The resulting derivatives have been characterized for their biological activities against various pathogens.

Key Synthesis Steps:

- Formation of the Piperazine Ring : The core piperazine structure is synthesized using standard methods involving condensation reactions.

- Nitro Substitution : The introduction of the nitro group at the para position is achieved through electrophilic aromatic substitution.

- Purification : The final product is purified using recrystallization techniques to obtain a high-purity compound suitable for biological testing.

Antimicrobial Activity

Recent studies have demonstrated that this compound and its derivatives exhibit notable antimicrobial properties against a range of bacteria and fungi.

- Antibacterial Activity : In vitro tests have shown that certain derivatives possess effective antibacterial activity against strains such as Staphylococcus aureus and Mycobacterium kansasii. For instance, some compounds exhibited minimum inhibitory concentrations (MICs) as low as 15 µM against M. kansasii .

- Antifungal Activity : The compound also displayed antifungal activity, with specific derivatives showing significant inhibition against Fusarium avenaceum .

Cytotoxicity

While exploring the therapeutic potential of this compound, researchers assessed its cytotoxic effects on human cell lines. Most derivatives demonstrated low toxicity, suggesting a favorable therapeutic index .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound's lipophilicity and electronic properties play crucial roles in its interaction with microbial targets.

- Lipophilicity : Higher lipophilicity has been correlated with increased antibacterial activity, likely facilitating membrane penetration .

- Electron-Donor Properties : The presence of electron-donating substituents enhances binding affinity to bacterial targets, potentially disrupting essential cellular processes .

Study on Antimicrobial Efficacy

In a controlled study, ten new derivatives of this compound were synthesized and evaluated for their antimicrobial activities. The results indicated that:

- Compound A : MIC = 15.0 µM against M. marinum.

- Compound B : MIC = 14.2 µM against F. avenaceum.

- All compounds exhibited low toxicity towards human THP-1 cells and plant cells (Nicotiana tabacum) .

Data Summary

| Compound Name | MIC (µM) | Target Organism | Toxicity (Human Cells) |

|---|---|---|---|

| Compound A | 15.0 | M. marinum | Low |

| Compound B | 14.2 | F. avenaceum | Low |

| Compound C | 15.4 | M. kansasii | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.